Benzoyl-furoyl

Description

Conceptual Framework of Acyl and Aroyl Substituents in Chemical Science

In organic chemistry, an acyl group is a functional group derived from an oxoacid, including carboxylic acids, by the removal of one or more hydroxyl groups. It is typically represented by the formula R-C(=O)-, where R is an alkyl or aryl group. libretexts.orglibretexts.org The term aroyl is a specific subset of acyl, where the 'R' group is an aryl group. The benzoyl group (C₆H₅-C(=O)-) and the furoyl group (C₄H₃O-C(=O)-) are both examples of aroyl substituents.

The carbonyl carbon in an acyl group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to nucleophilic acyl substitution reactions, a fundamental class of reactions for interconverting carboxylic acid derivatives. libretexts.org The nature of the group attached to the carbonyl (the 'R' group) and the leaving group influences the reactivity of the acyl compound. libretexts.org

Aroyl groups, like benzoyl and furoyl, feature an aromatic ring directly bonded to the carbonyl group. This arrangement allows for electronic communication between the ring and the carbonyl, influencing the molecule's stability, reactivity, and spectroscopic properties. The furoyl group contains a furan (B31954) ring, a five-membered aromatic heterocycle with an oxygen atom, which imparts different electronic and steric properties compared to the six-membered benzene (B151609) ring of the benzoyl group. cdnsciencepub.com These differences can be exploited in designing molecules with specific chemical behaviors.

Historical Evolution of Research Involving Benzoyl and Furoyl Groups

Research involving the benzoyl group has a long history, with early investigations into compounds like benzoyl peroxide dating back to the early 20th century. In 1901, it was noted for its oxidizing properties, and by 1905, its use in various applications was being reported. wikipedia.org The Schotten-Baumann reaction, a method for acylating amines and alcohols using acyl chlorides like benzoyl chloride, further solidified the benzoyl group's importance in synthesis. Early studies demonstrated that furoyl chloride could be used analogously to benzoyl chloride in this reaction. louisville.edu

A significant early contribution to the combined study of these moieties was published in 1934 by I. B. Douglass and F. B. Dains. upsi.edu.myacs.org Their work explored the derivatives of benzoyl and furoyl isothiocyanates and their utility in synthesizing various heterocyclic compounds, highlighting the comparative chemistry of these two aroyl groups from an early stage. upsi.edu.myacs.org Over the decades, research has evolved from simple comparative studies to the strategic incorporation of both moieties into single, more complex molecules to achieve specific functionalities. This progression has been driven by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships.

Pervasiveness of Benzoyl and Furoyl Moieties in Advanced Chemical Structures

The benzoyl and furoyl moieties are integral components of numerous advanced chemical structures across various research domains, including medicinal chemistry, materials science, and agricultural science. Their combination allows for the fine-tuning of a molecule's steric and electronic properties, which can be crucial for its interaction with biological targets or for its material characteristics. conicet.gov.ar

Researchers often modify lead compounds by introducing or substituting these groups to explore structure-activity relationships. For instance, in the development of novel insecticides, benzoylphenylurea, a known chitin (B13524) synthesis inhibitor, has served as a lead compound. Modifications have included replacing the benzoyl group with a furoyl group or incorporating a furoyl moiety elsewhere in the structure to create new derivatives with potentially improved or different biological activities. mdpi.comresearchgate.net

The versatility of these groups is evident in the wide array of complex molecules that contain them. Acylthioureas, semicarbazides, and complex fused heterocyclic systems are prominent examples where benzoyl and furoyl groups are strategically placed to modulate properties such as ligating ability, conformational preference, and biological efficacy. conicet.gov.armdpi.comrsc.org The presence of both an aromatic carbocycle (benzene) and a heterocycle (furan) provides a scaffold with a unique distribution of polarity, hydrogen bonding capability, and π-stacking potential. conicet.gov.ar

The following interactive table summarizes various classes of compounds where benzoyl and furoyl moieties are found, along with their research applications.

| Compound Class | Specific Example Structure | Research Application / Field of Study | Key Findings / Significance |

| Semicarbazides | N-Benzoyl-N'-[5-(4'-chlorophenyl)-2-furoyl] semicarbazide (B1199961) | Insecticides, Anticancer Agents | Exhibits good insecticidal activity against Plutella xylostella L. and notable anticancer activity against various human cancer cell lines. mdpi.comnih.gov |

| Thioureas | 1-(2-Furoyl)-3-phenylthiourea | Molecular Structure Analysis, Coordination Chemistry | The molecule's conformation is stabilized by intramolecular hydrogen bonds. These compounds are studied for their ligating properties with metal ions. rsc.orgconicet.gov.ar |

| Fused Heterocycles | 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-1-yl)- | Medicinal Chemistry | Investigated as a candidate for kinase inhibition and other pharmacological applications due to its complex, rigid structure. |

| Hydroxylamine (B1172632) Derivatives | Furoyl Phenylhydroxylamine | Analytical Chemistry | Used as an analytical reagent for the determination of metal ions; shows high sensitivity in colorimetric reactions with iron. cdnsciencepub.com |

This pervasiveness underscores the continued importance of the benzoyl-furoyl combination as a valuable structural motif in the design and synthesis of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86358-28-3 |

|---|---|

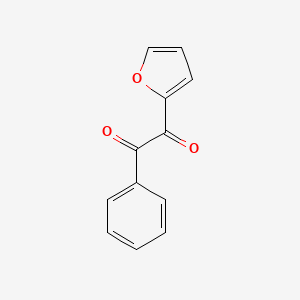

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C12H8O3/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8H |

InChI Key |

RRHBYDSLXIHTGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Compounds Incorporating Benzoyl and Furoyl Moieties

Strategic Approaches to Introducing Benzoyl and Furoyl Groups

The introduction of benzoyl and furoyl functionalities into organic molecules is a critical step in the synthesis of a wide array of complex compounds. Chemists employ a variety of strategic reactions to achieve this, primarily focusing on acylation, esterification, condensation, and nucleophilic substitution reactions. These methods allow for the precise installation of the desired acyl group, often under conditions compatible with other sensitive functional groups present in the molecule.

Acylation and Esterification Reactions in Complex Synthesis

Acylation, the process of adding an acyl group to a compound, is a fundamental method for introducing benzoyl and furoyl moieties. This is typically achieved using acylating agents such as benzoyl chloride or furoyl chloride. These reactive species readily undergo nucleophilic attack by alcohols, amines, and other nucleophiles to form esters and amides, respectively.

In the synthesis of complex molecules, the choice of acylating agent and reaction conditions is paramount to ensure selectivity and high yields. For instance, the acylation of imidazolidine-2-thione with various acyl chlorides, including benzoyl and furoyl chlorides, demonstrates the influence of the acylating agent's nature on the reaction outcome, leading to either mono- or di-acylated products. mdpi.com Similarly, N-benzoyl amino acids and their corresponding esters can be synthesized through the coupling of benzoic acid derivatives with amino acids or their esters, a reaction often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). scielo.org.mx

Esterification, a specific type of acylation involving an alcohol, is also a widely used strategy. While direct esterification with carboxylic acids is possible, the use of more reactive derivatives like acyl chlorides or anhydrides is often preferred for more complex substrates. nih.gov The selective acylation of hydroxyl groups in polyhydroxylated molecules, such as taxanes, highlights the sophisticated application of these reactions, where specific protecting groups and hindered bases can direct the acylation to a particular site. nih.gov

Condensation Reactions for Multi-Component Assembly

Condensation reactions, where two or more molecules combine with the loss of a small molecule like water, are powerful tools for the multi-component assembly of complex structures containing benzoyl and furoyl groups. These reactions often proceed in a single pot, offering an efficient and atom-economical route to intricate molecular frameworks.

A notable example is the synthesis of N-benzoyl-N'-[5-(substituted phenyl)-2-furoyl] semicarbazide (B1199961) derivatives. Current time information in Bangalore, IN.mdpi.com This process involves the reaction of a 5-(substituted phenyl)-2-furoyl hydrazine (B178648) with a substituted benzoyl isocyanate. Current time information in Bangalore, IN.mdpi.com The nucleophilic addition of the hydrazine to the isocyanate forms the semicarbazide backbone in a single, efficient step, demonstrating a convergent approach to assembling benzoyl and furoyl moieties within a larger structure. Current time information in Bangalore, IN.mdpi.com

Another powerful multicomponent strategy is the Ugi four-component condensation (4CC) reaction. This reaction allows for the rapid construction of complex molecules by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a carboxylic acid component bearing a benzoyl or furoyl group, or by incorporating these moieties into one of the other starting materials, highly functionalized and diverse scaffolds can be generated in a single operation. acs.org The Claisen-Schmidt condensation is another classic example, used for synthesizing chalcones by reacting benzaldehyde (B42025) derivatives with acetophenones, forming α,β-unsaturated ketones that link aromatic rings. clockss.org

Nucleophilic Substitution Reactions for Moiety Functionalization

Nucleophilic substitution reactions provide a versatile avenue for the introduction and modification of benzoyl and furoyl-containing molecules. This can involve the substitution of a leaving group on a substrate by a benzoyl or furoyl-containing nucleophile, or conversely, a nucleophilic attack on a derivative of a benzoyl or furoyl-containing compound.

For example, the synthesis of 2-Furancarboxamide derivatives can be achieved by coupling 2-furoyl chloride with amine-containing precursors. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine displaces the chloride on the furoyl carbonyl group. Similarly, the functionalization of chloromethylfuroyl phosphonates has been demonstrated through nucleophilic substitution reactions with sodium azide (B81097) and potassium thiocyanate (B1210189), leading to the corresponding azidomethyl and thiocyanatomethyl derivatives. dntb.gov.ua

Intramolecular nucleophilic aromatic substitution (SNAr) is another important application. For instance, the base-catalyzed cyclization of 1-(2-haloaroyl)-3-aryl thioureas proceeds via an SNAr mechanism to form quinazolinone derivatives. conicet.gov.ar This highlights how the benzoyl moiety can participate in cyclization reactions to build complex heterocyclic systems.

Synthesis of Specific Compound Classes Featuring Benzoyl and Furoyl Functionalities

The synthetic methodologies described above are instrumental in constructing specific classes of compounds where the benzoyl and furoyl groups are key structural features. One such class is the acylethynylpyrrole derivatives, which are valuable building blocks in organic synthesis.

Synthesis of Acylethynylpyrrole Derivatives (e.g., Benzoyl-, Furoyl-, and Thenoylethynylpyrroles)

The synthesis of acylethynylpyrroles, including those bearing benzoyl, furoyl, and thenoyl groups, can be achieved through various cross-coupling strategies. A significant advancement in this area is the transition metal-free cross-coupling of pyrroles with acylhaloacetylenes. nih.gov This reaction can be performed under mild conditions, often at room temperature in a solid medium like aluminum oxide, providing a direct route to these valuable compounds. nih.govdntb.gov.ua

This method is particularly advantageous as it circumvents the limitations of traditional Sonogashira coupling, which is often less effective for synthesizing ethynylpyrroles with strong electron-withdrawing groups at the acetylenic fragment. nih.govdntb.gov.ua The reaction has been successfully applied to a range of pyrroles and acylhaloacetylenes, including benzoylbromoacetylene, to produce 2-benzoylethynylpyrroles. dntb.gov.ua The scope of this reaction extends to the use of furoyl- and thenoyl-substituted haloacetylenes, allowing for the synthesis of the corresponding furoyl- and thenoylethynylpyrroles. nih.gov

The reaction conditions and yields for the synthesis of various acylethynylpyrroles are summarized in the table below.

| Pyrrole (B145914) Reactant | Acylbromoacetylene | Product | Yield (%) |

| 2-(Furan-2-yl)pyrrole | Benzoylbromoacetylene | 2-Benzoylethynyl-5-(furan-2-yl)pyrrole | High |

| 2-(Thiophen-2-yl)pyrrole | Benzoylbromoacetylene | 2-Benzoylethynyl-5-(thiophen-2-yl)pyrrole | High |

| Menthofuran (B113398) | Furoylbromoacetylene | 2-(Furoylethynyl)menthofuran | 40-88 |

| Menthofuran | Thenoylbromoacetylene | 2-(Thenoylethynyl)menthofuran | 40-88 |

Table based on data from transition metal-free cross-coupling reactions. nih.gov

Cyanomethyl Carbanion-Mediated Transformations

A novel and efficient transformation of acylethynylpyrroles involves the use of the cyanomethyl carbanion (-CH2CN). mdpi.comnih.govresearchgate.net This carbanion, typically generated in situ from acetonitrile (B52724) and a strong base like potassium tert-butoxide (t-BuOK), serves as a key reagent in a decarbonylation reaction that converts acylethynylpyrroles into valuable ethynylpyrroles. mdpi.comnih.govresearchgate.net

The reaction proceeds through the nucleophilic addition of the cyanomethyl carbanion to the carbonyl group of the acylethynylpyrrole. mdpi.comresearchgate.net This addition forms a tertiary propargyl alcohol intermediate. mdpi.comresearchgate.net Remarkably, this intermediate undergoes a retro-Favorsky type fragmentation under mild conditions (room temperature), leading to the formation of the corresponding terminal ethynylpyrrole and a cyanomethyl ketone byproduct. mdpi.comnih.govresearchgate.net This method provides a robust and high-yielding route to ethynylpyrroles, which are otherwise challenging to synthesize directly. mdpi.com

This transformation has been successfully applied to a variety of benzoyl-, furoyl-, and thenoylethynylpyrroles, demonstrating its broad scope. mdpi.com The reaction is generally fast and provides the desired ethynylpyrroles in good to excellent yields.

Reaction Scheme: Cyanomethyl Carbanion-Mediated Decarbonylation A general representation of the reaction is as follows: Acyl-C≡C-Pyrrole + -CH2CN → [Intermediate Propargyl Alcohol] → H-C≡C-Pyrrole + Acyl-CH2CN

Selected Examples of Ethynylpyrrole Synthesis via Cyanomethyl Carbanion-Mediated Decarbonylation:

| Starting Acylethynylpyrrole | Product Ethynylpyrrole | Yield (%) |

| 1-Methyl-2-(benzoylethynyl)-4,5,6,7-tetrahydro-1H-indole | 1-Methyl-2-ethynyl-4,5,6,7-tetrahydro-1H-indole | 86 |

| 1-Benzyl-2-(benzoylethynyl)-5-phenyl-1H-pyrrole | 1-Benzyl-2-ethynyl-5-phenyl-1H-pyrrole | 82 |

| 1-Benzyl-2-(benzoylethynyl)-5-(4-methoxyphenyl)-1H-pyrrole | 1-Benzyl-2-ethynyl-5-(4-methoxyphenyl)-1H-pyrrole | 84 |

| 1-Benzyl-2-(benzoylethynyl)-1H-pyrrole | 1-Benzyl-2-ethynyl-1H-pyrrole | 80 |

Table based on data from the decarbonylation of acylethynylpyrroles using cyanomethyl carbanion. mdpi.com

This methodology represents a significant advancement in the synthesis of functionalized pyrroles, providing a reliable and accessible route to terminal ethynylpyrroles from readily available acylethynyl precursors.

Unconventional Decarbonylation Pathways

Recent research has uncovered unconventional decarbonylation pathways in the synthesis of ethynylpyrroles from acylethynylpyrroles, including those with benzoyl and furoyl substituents. A notable discovery involves the reaction of acylethynylpyrroles with the cyanomethyl carbanion (⁻CH₂CN), generated from acetonitrile and potassium tert-butoxide (t-BuOK). This reaction leads to the formation of acetylenic alcohols, which then undergo a surprisingly facile decomposition at room temperature, yielding ethynylpyrroles and cyanomethylphenylketones in a process analogous to a retro-Favorsky reaction. researchgate.net This method has proven to be a robust strategy for synthesizing ethynylpyrroles, with yields reaching up to 95%. researchgate.net

The scope of this decarbonylation has been explored with various acylethynylpyrroles, demonstrating its applicability to substrates with benzoyl, furoyl, and thenoyl groups, as well as different alkyl, aryl, and hetaryl substituents on the pyrrole ring. researchgate.net Quantum-chemical calculations have provided insight into the thermodynamics of this process, confirming that the decomposition of the intermediate acetylenic alcohols to free ethynylpyrroles is a thermodynamically favorable pathway. researchgate.net

Interestingly, this decarbonylation is not a universal phenomenon for all related structures. For instance, 3-benzoylethynylindole, under similar reaction conditions, transforms into 1-methyl-3-ethynylindole without undergoing decarbonylation. researchgate.net This highlights the specific nature of the pyrrole system in facilitating this unconventional reaction pathway.

In a different context, the transfer of acyl groups, including benzoyl, has been achieved without decarbonylation. The use of benzothiazolines as acyl transfer reagents has been demonstrated in reactions with Michael acceptors and in the construction of phenanthridines from isonitriles. nih.gov For example, the transfer of a furan-2-carbonyl group to form C3-(furan-2-carbonyl)-quinoxaline-2-one proceeded with a 71% yield, and transfers of other alkyl acyl groups also occurred without the loss of the carbonyl group. nih.gov

These findings present a significant advancement in the synthesis of complex heterocyclic compounds, offering a novel and efficient method for the preparation of ethynylpyrroles and demonstrating the nuanced reactivity of acyl-substituted heterocycles.

Table 1: Examples of Acylethynylpyrrole Decarbonylation

| Starting Material | Reagents | Product | Yield (%) |

| Acylethynylpyrroles (benzoyl-, furoyl-, thenoyl-) | t-BuOK/MeCN/THF | Ethynylpyrroles | Up to 95 |

| 3-Benzoylethynylindole | t-BuOK/MeCN/THF | 1-Methyl-3-ethynylindole | - |

Preparation of N-Acyl Substituted Phenylhydroxylamine Analogues (e.g., Benzoyl, Furoyl, and Thenoyl Phenylhydroxylamines)

A significant method for the preparation of N-acyl substituted phenylhydroxylamine analogues, such as those containing benzoyl and furoyl groups, involves the acylation of the corresponding hydroxylamines. This approach is valued for its convenience and high yields.

The acid chloride methodology stands out as a common and effective route for synthesizing N-acyl substituted phenylhydroxylamines. researchgate.netorgsyn.org The general procedure involves the reaction of a substituted hydroxylamine (B1172632) with an appropriate acid chloride in the presence of a base. researchgate.netorgsyn.org

For instance, N-phenylhydroxylamine can be readily acylated with acetyl chloride in the presence of sodium bicarbonate at low temperatures to produce N-acetyl-N-phenylhydroxylamine in high yields (79-80%). orgsyn.org This method is adaptable for the introduction of other acyl groups, including benzoyl and furoyl, by using the corresponding benzoyl chloride or furoyl chloride. The reaction is typically carried out in a biphasic system, such as ether-water, to facilitate the reaction and subsequent work-up. researchgate.net

A key aspect of this synthesis is the initial preparation of the N-substituted hydroxylamine. A convenient method for this is the reduction of the corresponding nitrobenzene (B124822) derivative. orgsyn.org For example, nitrobenzene can be reduced to N-phenylhydroxylamine using catalytic transfer hydrogenation, which can then be used in the subsequent acylation step without isolation. orgsyn.org

The choice of the acylating agent and reaction conditions can be tailored to the specific substrate. For the synthesis of N-aryl and N-alkyl-O-methyl hydroxylamines, a modified approach involves the acylation of hydroxylamines with p-nitrobenzoyl chloride, followed by methylation and subsequent cleavage to yield the desired product. researchgate.net

The versatility of the acid chloride methodology makes it a cornerstone in the synthesis of a wide array of N-acyl substituted phenylhydroxylamine analogues, providing access to compounds with diverse electronic and steric properties imparted by the benzoyl, furoyl, or thenoyl moieties.

Table 2: Synthesis of N-Acyl-N-phenylhydroxylamines via Acid Chloride Method

| N-Substituted Hydroxylamine | Acid Chloride | Base | Product | Yield (%) |

| N-Phenylhydroxylamine | Acetyl Chloride | Sodium Bicarbonate | N-Acetyl-N-phenylhydroxylamine | 79-80 orgsyn.org |

| N-Phenylhydroxylamine | Butyryl Chloride | - | N-Phenylbutyrohydroxamic acid | - |

| N-p-Chlorophenylhydroxylamine | Butyryl Chloride | - | N-p-Chlorophenylbutyrohydroxamic acid | - |

Synthetic Routes to 1-(Acyl/Aroyl)-3-(Substituted) Thiourea (B124793) Derivatives

The synthesis of 1-(acyl/aroyl)-3-(substituted) thiourea derivatives, which include compounds bearing benzoyl and furoyl groups, is a well-established area of organic chemistry with several effective methodologies. conicet.gov.arunlp.edu.arrsc.org These compounds are of significant interest due to their diverse applications in coordination chemistry, material science, and pharmaceuticals. conicet.gov.arunlp.edu.ar

A prevalent and practical method for preparing these thiourea derivatives is the reaction of an in-situ generated acyl isothiocyanate with a suitable amine. conicet.gov.arunlp.edu.ar This process typically involves the reaction of an acid chloride (e.g., benzoyl chloride or furoyl chloride) with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in a dry solvent like acetone (B3395972) or acetonitrile. conicet.gov.arunlp.edu.ar The resulting acyl isothiocyanate is then reacted with a primary or secondary amine to yield the desired 1-(acyl/aroyl)-3-(substituted) thiourea. conicet.gov.arunlp.edu.ar

1-(Acyl/aroyl)-3-(substituted) thioureas are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular and intermolecular heterocyclization reactions. conicet.gov.arunlp.edu.arconicet.gov.ar These reactions often lead to the formation of thiazole (B1198619), imidazole (B134444), and other heterocyclic systems. conicet.gov.arekb.eg

For instance, the palladium(II)-catalyzed intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas can efficiently produce N-benzothiazol-2-yl-amides. unlp.edu.ar Similarly, base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas results in the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar

Intermolecular cyclization reactions are also common. The reaction of cinnamoyl isothiocyanate with various N-nucleophiles initially forms thiourea derivatives, which can then undergo intramolecular cyclization to yield pyrimidinethiones. tandfonline.com Furthermore, the reaction of 1-(acyl/aroyl)-3-(substituted) thioureas with α-halocarbonyl compounds is a well-known route to 2-amino-1,3-thiazoles. conicet.gov.ar

An alternative approach to thiourea derivatives involves the condensation of dithiocyanates with amines. conicet.gov.ar Bis-di-thioureas can be prepared by the condensation of di-thiocyanates with two equivalents of the corresponding amines. conicet.gov.ar Another method involves the condensation of amines with carbon disulfide in an aqueous basic medium, followed by reaction with another amine to produce symmetrical and unsymmetrical substituted thioureas. conicet.gov.arorganic-chemistry.org This method is particularly useful for aliphatic primary amines and offers an environmentally friendly route to these compounds. organic-chemistry.org

The versatility of these synthetic routes allows for the creation of a wide range of 1-(acyl/aroyl)-3-(substituted) thiourea derivatives with diverse structural features, which in turn serve as building blocks for more complex heterocyclic systems.

Table 3: Synthetic Approaches to 1-(Acyl/Aroyl)-3-(Substituted) Thioureas

| Starting Materials | Key Intermediates/Reagents | Product Type |

| Acid Chloride, Thiocyanate Salt, Amine | Acyl Isothiocyanate | 1-(Acyl/Aroyl)-3-(Substituted) Thiourea conicet.gov.arunlp.edu.ar |

| Substituted Thioureas | Palladium(II) Catalyst, Base, α-Halocarbonyls | Heterocyclized Products (e.g., Thiazoles, Quinazolinones) unlp.edu.arconicet.gov.ar |

| Dithiocyanates, Amines | - | Bis-di-thioureas conicet.gov.ar |

| Amines, Carbon Disulfide | - | Symmetrical and Unsymmetrical Thioureas conicet.gov.arorganic-chemistry.org |

Intramolecular and Intermolecular Heterocyclization Reactions

Synthesis of Thiazolopyridazin-4(5H)-one Systems (e.g., Derivatives from 2-Methyl-5-benzoyl(furoyl)-thiazol-4-carboxylates)

The synthesis of fused heterocyclic systems such as thiazolopyridazin-4(5H)-ones represents an important area of medicinal chemistry. While direct search results for the synthesis of thiazolopyridazin-4(5H)-one systems specifically from 2-methyl-5-benzoyl(furoyl)-thiazol-4-carboxylates are not prevalent, the synthesis of related thiazole and fused thiazole systems provides a basis for potential synthetic routes.

The general strategy for constructing such fused systems often involves the cyclization of appropriately functionalized thiazole precursors. For example, the synthesis of various thiazole derivatives has been achieved through the reaction of hydrazonoyl halides with hydrazinecarbothioamide derivatives. nih.gov These reactions can yield complex thiazole structures that could potentially be further elaborated into fused systems.

Furthermore, the functionalization of the thiazole ring is a key step in preparing precursors for cyclization. For instance, the synthesis of 2H-thiazolo[4,5-d] conicet.gov.arunlp.edu.arconicet.gov.artriazole, a [5-5]-fused heteroaromatic system, demonstrates the potential for creating fused rings from a thiazole core. rsc.org

In the context of preparing thiazolopyridazin-4(5H)-one systems, a plausible synthetic route could involve the following conceptual steps:

Preparation of the Thiazole Core: Synthesis of a 2-methyl-5-benzoyl(furoyl)-thiazole-4-carboxylate derivative. This could potentially be achieved through a Hantzsch-type thiazole synthesis or other established methods for constructing substituted thiazoles.

Functionalization for Cyclization: Modification of the carboxylate group to a hydrazide or a related functional group that can participate in a cyclization reaction to form the pyridazinone ring.

Cyclization: Intramolecular cyclization of the functionalized thiazole to form the desired thiazolopyridazin-4(5H)-one ring system.

Synthetic Strategies for Dihydro-β-agarofuran Derivatives with Benzoyl and Furoyl Ester Linkages

Dihydro-β-agarofuran sesquiterpenoids are a large class of natural products known for their complex, highly oxygenated tricyclic structure. researchgate.netresearchgate.net The synthesis of derivatives containing both benzoyl and furoyl ester groups involves multi-step processes where pre-existing hydroxyl groups on the agarofuran core are esterified. These syntheses often start from a polyhydroxylated dihydro-β-agarofuran scaffold. The strategic introduction of different ester groups, such as benzoyl and furoyl, onto this scaffold allows for the creation of a diverse range of polyester (B1180765) derivatives. mdpi.com

One approach involves the sequential or selective acylation of the hydroxyl groups. For instance, a study on nitrogen-containing dihydro-β-agarofuran derivatives reported the synthesis of a compound where a C-5 benzoyl group was replaced by a furanoyl group, demonstrating the feasibility of incorporating both moieties within the same core structure. researchgate.net Another study detailed the isolation of a dihydro-β-agarofuran derivative featuring a benzoyloxy group at the C-9 position and a furoyloxy group at the C-6 position. nih.gov The synthesis of these complex polyesters is critical for exploring their structure-activity relationships.

| Starting Scaffold | Reagents/Conditions | Moiety Introduced | Position | Resulting Derivative Class |

| Polyhydroxylated Dihydro-β-agarofuran | Benzoyl chloride, Pyridine (B92270), DMAP | Benzoyl | Varies | Benzoylated agarofuran |

| Polyhydroxylated Dihydro-β-agarofuran | Furoyl chloride, Pyridine, DMAP | Furoyl | Varies | Furoylated agarofuran |

| Benzoylated Dihydro-β-agarofuran | Furoyl chloride, Pyridine, DMAP | Furoyl | Varies | Dihydro-β-agarofuran with Benzoyl and Furoyl Esters |

The selective acylation of the various hydroxyl groups on the dihydro-β-agarofuran skeleton is a key challenge and a critical step in the synthesis of complex derivatives. nih.gov The regioselectivity of these reactions is often dictated by steric hindrance and the relative reactivity of the hydroxyl groups (primary vs. secondary, axial vs. equatorial).

Benzoylation reactions are commonly performed using benzoyl chloride in the presence of a base like pyridine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Research has shown that benzoylation tends to favor the less sterically hindered equatorial hydroxyl groups, such as those at the C-6 and C-9 positions. For example, the treatment of a dihydro-β-agarofuran with benzoyl chloride and DMAP can lead to selective acylation at these specific sites. Similarly, acetylation is achieved using reagents like acetyl chloride or acetic anhydride. nih.gov The controlled, stepwise addition of these different acyl groups allows for the synthesis of heteropolyesters, such as those containing both benzoyl and acetyl or benzoyl and furoyl groups. mdpi.com

Table 1: Reagents for Selective Acylation of Dihydro-β-agarofuran

| Reaction | Reagent | Catalyst | Target Hydroxyl Position(s) |

|---|---|---|---|

| Benzoylation | Benzoyl chloride | DMAP, Pyridine | C-6, C-9 (typically equatorial) |

Controlling the stereochemistry during the esterification of dihydro-β-agarofuran derivatives is crucial, as the spatial orientation of the ester groups significantly influences the molecule's biological activity. The goal is to control whether the newly formed ester linkage adopts an axial or equatorial position on the cyclohexane-like rings of the decalin core.

The stereochemical outcome is influenced by the reaction conditions and the inherent structure of the substrate. For instance, esterification reactions often favor the formation of the thermodynamically more stable product, which typically involves the acylation of equatorial hydroxyl groups to minimize steric strain. The precise stereochemistry of the resulting polyesters is unambiguously determined using advanced spectroscopic techniques. nih.gov Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool used to confirm the spatial proximity of protons and thus deduce the relative configuration of substituents. mdpi.com For example, NOESY correlations between the protons of the ester groups and the protons on the agarofuran skeleton can confirm whether a benzoyloxy or furoyloxy group is in an axial or equatorial orientation. mdpi.com

Selective Acylation (Benzoylation and Acetylation) at Hydroxyl Positions

Synthesis of Berberine (B55584) Derivatives with Benzoyl and Furoyl Moieties

Berberine is an isoquinoline (B145761) alkaloid that can be chemically modified to enhance its biological properties. scielo.br Synthetic strategies often target the C-9 position for functionalization. scielo.brresearchgate.net To create derivatives incorporating both benzoyl and furoyl groups, a multi-step synthesis can be envisioned. A common method involves creating a linker chain at a specific position on the berberine scaffold, which can then be functionalized.

For example, a series of 9-O-pentyl-berberine derivatives has been synthesized where various functional groups, including benzoyl and furoyl rings, were attached to the end of the pentyl chain. researchgate.net These syntheses demonstrate that the berberine core can be successfully modified with these specific arylcarbonyl moieties. researchgate.net The general approach involves the initial preparation of a 9-O-alkylated berberine intermediate, followed by esterification with the desired acid chloride (e.g., benzoyl chloride or furoyl chloride).

Preparation of Choline (B1196258) Perchlorates Featuring Benzoyl and Furoyl Groups

The synthesis of choline esters incorporating various acyl groups, including benzoyl and furoyl, has been described in the literature. researchgate.netresearchgate.net These compounds can be prepared and subsequently isolated as their perchlorate (B79767) salts. The synthesis involves the esterification of choline with the corresponding carboxylic acid or, more commonly, its more reactive derivative, such as an acid chloride (benzoyl chloride or furoyl chloride).

The use of perchloric acid has been shown to be an effective method for isolating these choline esters from their reaction mixtures. researchgate.netresearchgate.net The perchlorate anion (ClO₄⁻) forms a salt with the positively charged quaternary ammonium group of the choline ester, facilitating its precipitation and purification.

Table 2: Summary of Compound Names Mentioned

| Compound Name | Core Structure |

|---|---|

| 1α-acetoxy-6β,9β-dibenzoyloxy-2-oxodihydro-β-agarofuran | Dihydro-β-agarofuran |

| 9-O-(pentyl)-berberine derivatives | Berberine |

| Benzoyl choline perchlorate | Choline Perchlorate |

| Furoyl choline perchlorate | Choline Perchlorate |

| Dihydro-β-agarofuran | Dihydro-β-agarofuran |

| Berberine | Berberine |

Mechanistic Investigations of Chemical Transformations Involving Benzoyl and Furoyl Moieties

Reaction Mechanism Elucidation in Acylethynylpyrrole Chemistry

The chemistry of acylethynylpyrroles, including those substituted with benzoyl and furoyl groups, has been a subject of detailed mechanistic study. A notable transformation is the decarbonylation to form ethynylpyrroles, which proceeds through a base-catalyzed retro-Favorsky reaction. mdpi.commdpi-res.com

The deacylation of acylethynylpyrroles to ethynylpyrroles can be efficiently achieved at room temperature. mdpi.com This transformation is initiated by the addition of a carbanion, such as the cyanomethyl anion (CH₂CN⁻) generated from acetonitrile (B52724) and a strong base like potassium tert-butoxide (t-BuOK), to the acyl carbonyl group. mdpi.comresearchgate.net This addition results in the formation of intermediate tertiary acetylenic alcohols. mdpi.comresearchgate.net

These propargyl alcohol intermediates are unstable and readily decompose via a retro-Favorsky reaction, yielding the final ethynylpyrrole and a ketone byproduct (e.g., cyanomethylphenylketone). mdpi.comresearchgate.net The reaction is notable for its mild conditions, avoiding the high temperatures often required for traditional retro-Favorsky reactions which could lead to decomposition or polymerization of the desired ethynylpyrroles. mdpi.com The scope of this reaction is broad, encompassing benzoyl-, furoyl-, and thenoylethynylpyrroles with various substituents on the pyrrole (B145914) ring. mdpi.commdpi-res.com The efficiency of the reaction shows some variation based on the substituents, with aromatic groups on the pyrrole ring generally giving slightly higher yields than alkyl groups. mdpi.com

The process can be summarized in the following table, detailing the scope of the decarbonylation reaction.

| Acylethynylpyrrole Precursor | Base/Solvent System | Product | Yield (%) |

| 1-Benzyl-2-benzoylethynyl-4,5,6,7-tetrahydro-1H-indole | t-BuOK / MeCN/THF | 1-Benzyl-2-ethynyl-4,5,6,7-tetrahydro-1H-indole | 84% mdpi.com |

| 1-Benzyl-2-benzoylethynyl-5-phenyl-1H-pyrrole | t-BuOK / MeCN/THF | 1-Benzyl-2-ethynyl-5-phenyl-1H-pyrrole | 95% mdpi.com |

| 1-Benzyl-2-benzoylethynyl-5-(4-methoxyphenyl)-1H-pyrrole | t-BuOK / MeCN/THF | 1-Benzyl-2-ethynyl-5-(4-methoxyphenyl)-1H-pyrrole | 90% mdpi.com |

| 2-Benzoylethynylmenthofuran | t-BuOK / MeCN/THF | 2-Ethynylmenthofuran | 80% researchgate.net |

This table presents a selection of substrates and their corresponding yields under optimized reaction conditions as reported in the literature. mdpi.comresearchgate.net

To gain a deeper understanding of the reaction mechanism, particularly the decomposition of the intermediate propargyl alcohols, quantum chemical calculations have been employed. mdpi.com Density Functional Theory (DFT) based calculations (specifically B2PLYP/6-311G//B3LYP/6-311G +C-PCM/acetonitrile) were used to analyze the thermodynamics of the key decomposition step. mdpi.commdpi-res.comresearchgate.net These computational studies clarified that the decomposition of the intermediate acetylenic alcohols thermodynamically favors the formation of free ethynylpyrroles and the corresponding potassium enolates of the ketone byproduct, rather than potassium derivatives of the ethynylpyrroles. mdpi.comresearchgate.net This insight confirms the proposed mechanistic pathway and explains the high efficiency of the synthesis under mild conditions. mdpi.com

Mechanistic Role of Carbanions and Base-Catalyzed Processes

Mechanistic Pathways in Thiourea (B124793) Heterocyclization Reactions

N-aroyl thioureas, including those with benzoyl and furoyl groups, are versatile precursors for the synthesis of various heterocyclic compounds. conicet.gov.arconicet.gov.ar Their cyclization reactions proceed through distinct mechanistic pathways depending on the reagents and reaction conditions.

A key mechanistic pathway in the heterocyclization of certain aroyl thioureas is the intramolecular nucleophilic aromatic substitution (SₙAr). conicet.gov.ar For instance, the base-catalyzed intramolecular cyclization of 1-(2-haloaroyl)-3-aryl thioureas leads to the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar Mechanistic studies support a process where the sulfur atom of the thiourea moiety acts as an internal nucleophile, attacking the halogen-substituted carbon of the aroyl group to displace the halide ion. conicet.gov.ar This type of conformationally accelerated intramolecular SₙAr reaction can be remarkably rapid, allowing for stereospecific transformations in some systems. nih.gov

When N-acyl/aroyl thioureas react with highly electrophilic reagents, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), different mechanistic routes can be followed, leading to a variety of heterocyclic products. conicet.gov.ar The reaction of 1-(acyl)-3-(aroyl)thioureas with DMAD can yield different products depending on the solvent system. For example, the reaction in methanol (B129727) at room temperature follows a different cyclocondensation pathway than the reaction in refluxing acetic acid. conicet.gov.ar Another highly electrophilic reagent, 2-(1,3-dioxoindan-2-ylidene)malononitrile, also engages in specific reactions with 1-(aroyl)-3-(aryl)thioureas to form complex heterocyclic systems. conicet.gov.ar Similarly, reactions with α-halocarbonyl compounds proceed via the formation of an isothiourea intermediate, which then undergoes cyclization. conicet.gov.ar

The following table summarizes outcomes of reactions with various electrophiles.

| Thiourea Precursor | Electrophilic Reagent | Conditions | Product Type |

| 1-(2-Haloaroyl)-3-aryl thioureas | - (Base-catalyzed) | Base | 1-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one conicet.gov.ar |

| 1-(Acyl/aryl)-thioureas | α-Halocarbonyl compounds | - | Thiazol-2-imine derivatives conicet.gov.ar |

| 1-(Acyl)-3-(aroyl)thioureas | Dimethyl acetylenedicarboxylate (DMAD) | Methanol, Room Temp. | Specific cyclocondensation product conicet.gov.ar |

| 1-(Acyl)-3-(aroyl)thioureas | Dimethyl acetylenedicarboxylate (DMAD) | Acetic Acid, Reflux | Alternative cyclocondensation product conicet.gov.ar |

| N-benzoyl thioureas | Iron trichloride (B1173362) (FeCl₃) | - | N-benzoylguanidines (via desulfurization) unlp.edu.ar |

This table illustrates how different electrophilic reagents and conditions dictate the final heterocyclic product from thiourea precursors. conicet.gov.arunlp.edu.ar

Intramolecular Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Stereochemical Control and Regioselectivity in Synthesis

Achieving stereochemical and regiochemical control is a central goal in the synthesis of complex molecules containing benzoyl and furoyl moieties.

Regioselective syntheses have been successfully carried out, for example, in the cyclization of 1-aroyl-3-aryl thioureas with chloroacetyl chloride, which yields 2-aroylimino-3-aryl-thiazolidin-4-ones. conicet.gov.ar Another example is the reaction of pyrroles with acylbromoacetylenes in the presence of Al₂O₃, where ethynylation occurs regioselectively at the 2-position of the pyrrole ring. nih.gov For substrates like 2-(furan-2-yl)pyrroles, the reaction with acylbromoacetylenes predominantly forms 2-acylethynyl-5-(furan-2-yl)pyrroles over the alternative 2-acylethynyl-5-(pyrrol-2-yl)furans, demonstrating significant regiocontrol. nih.gov

Stereoselectivity is also a key feature in several transformations. The reaction of menthofuran (B113398) with benzoylbromoacetylene can lead to the formation of diastereomeric cycloadducts with an oxanorbornadiene structure, highlighting the stereochemical course of the reaction. nih.gov In other systems, such as the synthesis of furocoumarin derivatives, protocols have been developed for the diastereoselective synthesis of trans-isomers. researchgate.net Lewis acid-catalyzed Diels-Alder reactions involving dienophiles with two different carbonyl groups have been shown to proceed with high stereoselectivity, which can be explained by steric hindrance in the metal-chelated intermediate. acs.org The ability to control the relative stereochemistry of contiguous stereogenic centers is crucial and has been achieved in cycloisomerization processes. acs.org

Esterification Selectivity Influenced by Steric Hindrance

The selective acylation of polyfunctional molecules is a cornerstone of complex organic synthesis, allowing for the differentiation of reactive sites. In molecules containing multiple hydroxyl groups, the regioselectivity of esterification is often governed by a combination of electronic and steric factors. The benzoyl and furoyl groups, while both aromatic acyl groups, can exhibit different reactivity profiles based on the steric environment of the reaction center.

Research into the esterification of sesquiterpenoid polyols, such as those with a dihydro-β-agarofuran skeleton, provides a clear illustration of sterically controlled selectivity. These rigid, tricyclic structures contain multiple hydroxyl groups with distinct steric accessibility (i.e., axial vs. equatorial). Studies on the derivatization of these natural products show that acylation reactions, including benzoylation, are highly selective for the less sterically hindered positions. For instance, treatment of a dihydro-β-agarofuran precursor with benzoyl chloride under DMAP catalysis results in selective acylation at the equatorial hydroxyl groups located at the C-6 and C-9 positions. This preference is attributed to the greater accessibility of these equatorial positions compared to the more sterically congested axial hydroxyl groups.

The precise stereochemical outcome of these selective esterifications has been confirmed through detailed spectroscopic analysis, particularly 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). nih.govnih.gov NOESY experiments allow for the determination of the spatial proximity of protons, confirming the axial or equatorial orientation of newly introduced ester groups. For example, in the analysis of (1R,4R,5S,6R,7R,8R,9R,10R)-1-acetoxy-6,9-dibenzoyloxy-8-hydroxydihydro-β-agarofuran-2-one, NOESY correlations confirmed the specific stereochemistry resulting from selective acylation. nih.gov

While steric hindrance is a dominant factor, electronic effects also play a role and can lead to different reactivity between benzoyl and furoyl moieties. In a study comparing the aminolysis of 2,4-dinitrophenyl 2-furoate and 2,4-dinitrophenyl benzoate, the furoate ester was found to be more reactive. koreascience.kr This was attributed not to sterics, but to the electronic nature of the nonleaving group influencing the stability of the transition state. koreascience.kr However, in the context of esterifying sterically demanding alcohols, the size and orientation of the acylating agent become paramount. The planar structure of the furan (B31954) ring in a furoyl group compared to the benzene (B151609) ring in a benzoyl group can lead to subtle differences in steric demand, but in many cases, both are subject to the same steric constraints imposed by the substrate. For example, in the synthesis of inhibitors for human rhinovirus 3C protease, analogs with benzoyl groups showed lower activities than their 2-furoyl counterparts, a difference potentially linked to steric fit within the enzyme's binding pocket. nih.gov

The following table summarizes the selective esterification of a representative polyol substrate, highlighting the influence of steric factors on the reaction outcome.

| Substrate | Reagent | Position(s) Acylated | Observed Selectivity & Rationale | Reference |

|---|---|---|---|---|

| Dihydro-β-agarofuran Polyol | Benzoyl Chloride / DMAP | C-6, C-9 | Selective acylation of equatorial hydroxyl groups due to reduced steric hindrance compared to axial positions. | |

| Dihydro-β-agarofuran-2-one Polyol | Acetic Anhydride / Pyridine (B92270) | C-1, C-6, C-8 | Acylation occurs at available hydroxyls; specific stereochemistry (e.g., 1R, 6R, 8S) confirmed by NOESY, indicating kinetic control based on accessibility. | mdpi.com |

| 10-epiedusmane-4-ene-3,11-diol | Acetic Anhydride | C-3 | Selective esterification at the C-3 hydroxyl position. | nih.gov |

| (±)-Isocelorbicol | Benzoyl Chloride | C-9 | Stereoselective reduction followed by protection with a benzoyl group at the C-9 position. | researchgate.net |

Influence of Radical Stability on Regioselective Ring Formation

Radical cyclization is a powerful method for constructing cyclic systems, where the regioselectivity of the ring closure is often dictated by the stability of the intermediate radicals formed. The formation of the most stable radical intermediate typically determines the reaction pathway, leading to specific ring sizes (e.g., 5-exo vs. 6-endo cyclization) and stereochemistry. Both benzoyl and furoyl moieties can significantly influence the regioselectivity of such transformations by stabilizing adjacent radical centers through resonance.

The stability of a radical is enhanced by factors such as alkyl substitution (tertiary > secondary > primary) and resonance delocalization. cureffi.orgmasterorganicchemistry.com A phenyl group, as found in the benzoyl moiety, is particularly effective at stabilizing an adjacent radical through resonance, forming a stable benzylic-type radical. cureffi.orglibretexts.org This stabilization lowers the activation energy for the formation of that specific radical intermediate, thereby directing the cyclization pathway. For example, in radical cascade reactions, a radical intermediate adjacent to a benzoyl group is often proposed, which then dictates the subsequent cyclization step. rsc.org Studies on the radical cyclization of α-benzoyl carbonyl compounds have shown that the benzoyl group not only enhances the efficiency of the cyclization but also directs the fragmentation of the resulting cyclic radical.

Similarly, the furan ring of a furoyl group can stabilize an adjacent radical. The electron-rich furan ring is known to stabilize radical intermediates, typically leading to selective functionalization at the C5 position. mdpi.com This indicates that a radical center adjacent to the furoyl carbonyl would also benefit from resonance stabilization involving the heterocyclic ring.

In the context of regioselective ring formation, the relative stability of potential radical intermediates is key. Consider a hypothetical precursor designed to undergo radical cyclization where the radical can form at one of two positions, one adjacent to a benzoyl group and the other adjacent to a furoyl group. The regiochemical outcome would depend on the relative stabilizing effect of each group. While both groups provide resonance stabilization, the precise energies and, consequently, the product ratios, would be influenced by the specific aromatic system and any additional substituents. Research on dihydro-β-agarofuranoids has noted that the stability of tertiary carbon radicals is a key factor directing the regioselectivity during cyclization reactions in their synthesis.

The following table outlines the factors influencing radical stability and the predicted effect on regioselective ring formation.

| Radical Type | Stabilizing Moiety | Stabilization Mechanism | Predicted Influence on Regioselective Cyclization | Reference |

|---|---|---|---|---|

| Benzylic-type radical | Benzoyl | Resonance delocalization of the unpaired electron into the benzene ring. | Strongly directs cyclization to favor formation of the radical at the benzylic position, often leading to high regioselectivity (e.g., 5-exo vs. 6-endo). | cureffi.orglibretexts.org |

| Furan-adjacent radical | Furoyl | Resonance delocalization of the unpaired electron into the furan ring. | Directs cyclization to favor formation of the radical adjacent to the furan ring. The electron-rich nature of furan provides significant stabilization. | mdpi.com |

| Tertiary alkyl radical | Alkyl groups | Hyperconjugation. | Favors cyclization pathways that generate a tertiary radical over secondary or primary radicals, controlling regioselectivity in the absence of stronger resonance effects. | cureffi.org |

| Vinyl radical | Alkene/Alkyne | Hybridization (sp2). These are generally high-energy and reactive. | In cyclizations initiated by radical addition to triple bonds, the subsequent intramolecular reaction of the vinyl radical is rapid and its pathway is governed by the stability of the newly formed cyclic radical. | mdpi.com |

Computational Chemistry and Theoretical Modeling of Benzoyl Furoyl Systems

Density Functional Theory (DFT) Applications in Structure-Reactivity Relationshipsconicet.gov.arrsc.org

Density Functional Theory (DFT) has become an essential tool for investigating the structure-reactivity relationships of benzoyl-furoyl derivatives. rsc.orgdntb.gov.ua This computational method allows for a detailed analysis of molecular geometries, electronic properties, and spectroscopic features. rsc.orgresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize molecular structures and predict vibrational frequencies, offering excellent agreement with experimental data from X-ray diffraction and spectroscopic techniques. rsc.orgdntb.gov.uaarkat-usa.org The stability of these compounds, which is crucial for their synthesis and application, can be effectively evaluated through DFT. dntb.gov.ua

Thermodynamic Predictions through Gibbs Free Energy Change (∆G) Computationsfaccts.de

The spontaneity of chemical reactions and the stability of different molecular conformations are governed by changes in Gibbs Free Energy (∆G). numberanalytics.com Computational chemistry, particularly through DFT calculations, provides a robust framework for predicting these thermodynamic quantities. faccts.de The process involves calculating the electronic energy (E_el), zero-point vibrational energy (E_ZPE), and thermal corrections to the inner energy, enthalpy, and entropy. faccts.de

A negative ∆G value indicates a spontaneous process, making it a critical parameter for predicting reaction outcomes and equilibrium states. numberanalytics.com While specific ∆G values for a direct "this compound" reaction are context-dependent, the methodology is widely applied to understand the formation and stability of its derivatives. For instance, in enzyme-ligand binding, the binding free energy (ΔG_bind) is a key indicator of interaction strength.

Table 1: Conceptual Components of Gibbs Free Energy Calculation via DFT (Note: This table is illustrative of the methodology as direct values for "this compound" are not available in the provided context.)

| Thermodynamic Parameter | Description | Role in ∆G Calculation |

| Electronic Energy (E_el) | The total energy of the molecule's electronic structure at 0 Kelvin. | The primary component of the total energy calculation. |

| Zero-Point Energy (E_ZPE) | The vibrational energy a molecule possesses even at absolute zero temperature. | A quantum mechanical correction to the electronic energy. |

| Thermal Corrections | Energy contributions from molecular translation, rotation, and vibration at a given temperature. | Adjusts the energy from 0 K to a standard temperature (e.g., 298.15 K). |

| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. | Calculated from electronic and thermal energies. |

| Entropy (S) | A measure of the randomness or disorder of a system. | Calculated from vibrational, rotational, and translational contributions. |

| Gibbs Free Energy (G) | G = H - TS | The final value used to predict the spontaneity of a process. numberanalytics.com |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: EHOMO, ELUMO)conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and chemical reactivity of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. numberanalytics.comtaylorandfrancis.com The HOMO energy (E_HOMO) reflects the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.comresearchgate.net A large ΔE gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. dntb.gov.uanumberanalytics.com For benzoyl and furoyl-containing thiourea (B124793) derivatives, DFT calculations have been used to determine these parameters, providing insight into their electronic characteristics and potential for charge transfer within the molecule. conicet.gov.arresearchgate.net

Table 2: FMO Energies and Reactivity Descriptors for 1-benzyl-3-furoyl-1-phenylthiourea (Calculated at the B3LYP/6-31G(d,p) level in methanol (B129727) solvent)

| Parameter | Value | Unit | Significance |

| E_HOMO | -5.99 | eV | Electron-donating ability taylorandfrancis.com |

| E_LUMO | -2.33 | eV | Electron-accepting ability taylorandfrancis.com |

| Energy Gap (ΔE) | 3.66 | eV | Chemical reactivity and stability numberanalytics.com |

| Hardness (η) | 1.83 | eV | Resistance to electron cloud deformation conicet.gov.ar |

| Softness (s) | 0.55 | eV⁻¹ | Reciprocal of hardness conicet.gov.ar |

| Electronegativity (χ) | 4.16 | eV | Electron-attracting tendency |

| Chemical Potential (μ) | -4.16 | eV | A negative value indicates stability conicet.gov.ar |

Data sourced from a study on a related benzoyl thiourea derivative. bhu.ac.in

Quantitative Structure-Activity Relationship (QSAR) Studiescreative-biostructure.comwikipedia.org

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This computational approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing existing ones. creative-biostructure.com The core of QSAR is the assumption that the activity of a molecule is a function of its physicochemical properties and structural features, which are quantified by molecular descriptors. atlantis-press.com

Development of Predictive Models for Chemical Activityresearchgate.netCurrent time information in Berlin, DE.

The development of a QSAR model involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for them, and then using statistical methods like multiple linear regression (MLR) to build and validate a predictive equation. atlantis-press.comresearchgate.netmdpi.com

A study on N-benzoyl-N'-naphthylthiourea derivatives as inhibitors of the VEGFR2 receptor, a target in anticancer therapy, successfully developed a QSAR model. atlantis-press.com The resulting equation demonstrated a strong correlation between the compounds' structural properties and their inhibitory activity, highlighting the model's predictive power. atlantis-press.com Such models serve as a valuable guide for designing new, more potent derivatives. creative-biostructure.comatlantis-press.com

Table 3: Example of a Predictive QSAR Equation for BNTU Derivatives

| Model Equation | Statistical Parameters |

| RS = -0.405 (ClogP)² + 1.174 (ClogP) + 5.227 (E_LUMO) - 72.983 | n = 14 |

| r = 0.971 | |

| SE = 4.519 | |

| F = 54.777 | |

| sig. = 0.000 |

Where RS is the Rerank Score (activity), ClogP is a lipophilicity descriptor, and E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital. atlantis-press.com

Correlation of Molecular Descriptors with Observed Phenomenaresearchgate.net

The success of a QSAR model hinges on identifying the most relevant molecular descriptors that govern the biological activity. chemintelligence.commedium.com These descriptors can be categorized as lipophilic (e.g., ClogP), electronic (e.g., E_HOMO, E_LUMO), and steric (e.g., molecular weight). atlantis-press.com

In the QSAR model for N-benzoyl-N'-naphthylthiourea derivatives, the anticancer activity was found to be significantly influenced by lipophilic (ClogP) and electronic (E_LUMO) properties. atlantis-press.com The parabolic relationship with ClogP suggests an optimal lipophilicity for activity, while the dependence on E_LUMO underscores the importance of the molecule's electron-accepting capability in its mechanism of action. atlantis-press.com The process of selecting these descriptors often involves advanced statistical techniques to avoid intercorrelation and build robust models. nih.gov

Molecular Docking and Binding Interaction Studiesconicet.gov.arconicet.gov.arCurrent time information in Berlin, DE.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. nih.gov Studies on benzoyl and furoyl derivatives have utilized docking to elucidate their binding modes and affinities with various biological targets. rsc.orgtandfonline.com

For example, docking studies of 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea, a benzoyl derivative, with the 6LU7 protein associated with COVID-19 revealed a binding energy of -6.61 kcal/mol. rsc.org The analysis identified key hydrogen bond interactions with active site residues like Glu166, Leu141, Cys145, and His164, suggesting the compound's potential as a COVID-19 inhibitor. rsc.org Similarly, furoyl-containing compounds have been docked into the active sites of enzymes like butyrylcholinesterase and human rhinovirus 3C protease to understand their inhibitory mechanisms. researchgate.netnih.gov

Table 4: Molecular Docking Results for Benzoyl/Furoyl Derivatives with Biological Targets

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| 1-(4-Chloro-benzoyl)-thiourea derivative | COVID-19 Main Protease (6LU7) | -6.61 | Glu166, Leu141, Cys145, His164 | rsc.org |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase | Not specified, but showed excellent IC50 | Not specified | researchgate.net |

| Furoyl ester derivative | HRV 3C Protease (1CQQ) | Not specified, but showed good activity | π-stacking with His40 | nih.gov |

| Furoyl derivative of dyhidro-β-agarofuran | Cyclooxygenase-2 (COX-2) | -7.9 to -3.3 | Asn43, Gln42, Lys468, Leu472 | tandfonline.com |

Prediction of Ligand-Target Binding Energies

A critical application of computational modeling in drug discovery is the prediction of the binding affinity between a small molecule (ligand) and its biological target, typically a protein. u-strasbg.fr This affinity is quantified by the binding free energy, where a more negative value indicates a stronger, more stable interaction. Molecular docking is a primary technique used for this purpose; it predicts the preferred orientation of a ligand within a protein's binding site and estimates the interaction energy.

Research on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which contain both benzoyl and furoyl groups, has demonstrated the utility of this approach. hilarispublisher.comresearchgate.net These compounds were evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. hilarispublisher.comresearchgate.net Molecular docking simulations were performed to predict their binding free energies and to understand how different substituents on the phenyl ring influence binding affinity. hilarispublisher.com

The docking scores, which represent the calculated free energy of binding, provide a quantitative measure of the ligand's potential efficacy. u-strasbg.fr For instance, the compound 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) was identified as a particularly potent inhibitor, a finding supported by its strong calculated binding energy. hilarispublisher.comresearchgate.net Similarly, studies on benzoyl saxitoxin (B1146349) analogs, which feature a benzoyl group, used docking simulations to predict binding to the voltage-gated sodium channel, inferring potential toxicity from the strength of these interactions. core.ac.uk These simulations are crucial for prioritizing compounds for further experimental testing. core.ac.uk

| Compound ID | Substituent (at N-phenyl ring) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5a | 4-Chlorophenyl | -8.12 | hilarispublisher.com |

| 5b | 4-Ethylphenyl | -9.34 | hilarispublisher.com |

| 5c | 4-Methoxyphenyl | -8.77 | hilarispublisher.com |

| 5d | 2,4-Dichlorophenyl | -8.45 | hilarispublisher.com |

| 5e | 3-Chloro-4-fluorophenyl | -8.63 | hilarispublisher.com |

| 5f | 4-Bromophenyl | -8.29 | hilarispublisher.com |

| 5g | 4-Fluorophenyl | -8.31 | hilarispublisher.com |

| 5h | Phenyl | -7.98 | hilarispublisher.com |

Investigation of Molecular Recognition Mechanisms

Beyond predicting if a molecule will bind, computational modeling reveals how it binds. researchgate.net Understanding the molecular recognition mechanism involves identifying the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. This knowledge is invaluable for rational drug design, allowing for modifications that enhance binding affinity and selectivity.

In the case of the 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamide series targeting butyrylcholinesterase (BChE), docking studies elucidated the key interactions within the enzyme's active site. hilarispublisher.com The analysis revealed that the most active compounds form multiple arene-arene (pi-pi stacking) interactions with aromatic residues in the binding pocket, such as Tryptophan (Trp) and Tyrosine (Tyr). hilarispublisher.com For example, compound 5a, with a 4-chlorophenyl group, was shown to engage in two such interactions with the Trp82 residue of BChE. hilarispublisher.com

Similarly, computational analyses of 1-(2-furoyl)thiourea derivatives, which also contain the furoyl moiety, identified hydrogen bonding and electrostatic interactions as crucial for their inhibitory activity against urease. rsc.orgrdd.edu.iq The thiourea and furoyl groups act as hydrogen bond donors and acceptors, forming a network of interactions with key amino acid residues in the enzyme's active site, which anchors the inhibitor and blocks substrate access. rsc.org The presence of multiple thiourea moieties was found to increase the number of these interactions, enhancing inhibitory potential. rsc.org These detailed mechanistic insights guide the optimization of lead compounds to create more potent and specific inhibitors. rsc.orgrdd.edu.iq

Coordination Chemistry and Metal Complexation Studies of Benzoyl Furoyl Containing Ligands

Ligand Design and Properties of 1-(Acyl/Aroyl)-3-(Substituted) Thioureas

The fundamental structure of these ligands is represented by the general formula R¹C(O)N(1)H-C(S)N(3)R²R³, where R¹ can be an aryl group like phenyl (in benzoyl derivatives) or a heteroaryl group like furyl (in furoyl derivatives), and R² and R³ are substituents on the second nitrogen atom. conicet.gov.arresearchgate.net The design of these ligands is straightforward, often involving the reaction of a corresponding acyl or aroyl chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then reacted with a primary or secondary amine. conicet.gov.arconicet.gov.ar

The properties of these thiourea (B124793) derivatives are heavily influenced by the nature of the R¹, R², and R³ substituents. researchgate.nettandfonline.com These groups modulate the electronic environment of the donor atoms (oxygen, sulfur, and nitrogen), thereby affecting the ligand's coordination behavior and the stability of the resulting metal complexes. researchgate.net Structurally, many 1-(acyl/aroyl)-3-(mono-substituted) thioureas adopt a characteristic planar "S-shape" conformation where the carbonyl (C=O) and thiocarbonyl (C=S) groups are oriented in opposite directions. researchgate.net This conformation is often stabilized by intramolecular hydrogen bonding. researchgate.net

Impact of Nitrogen Substituents on Intra- and Intermolecular Hydrogen Bonding and Coordination Characteristics

The substituents on the nitrogen atoms play a critical role in dictating the three-dimensional structure and reactivity of the ligand through hydrogen bonding. conicet.gov.artandfonline.com In mono-substituted thioureas (where one hydrogen remains on the N(3) atom), a strong intramolecular hydrogen bond frequently forms between the N(1)-H proton and the carbonyl oxygen atom (N-H···O=C). researchgate.net This interaction creates a stable pseudo six-membered ring, which influences the ligand's conformational preferences and its mode of interaction with metal ions. researchgate.netresearchgate.net This intramolecular bonding can also enhance the lipophilicity of the molecule and its affinity for metal cations. researchgate.netacs.org

Synthesis and Characterization of Transition Metal Complexes with Benzoyl-Furoyl Ligands

Ligands based on benzoyl and furoyl thioureas form stable complexes with a wide spectrum of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), palladium(II), platinum(II), and lead(II). conicet.gov.arconicet.gov.arresearchgate.net The synthesis of these complexes is generally achieved by reacting the thiourea ligand with a corresponding metal salt in an appropriate solvent system. researchgate.netjcchems.com

These ligands exhibit versatile coordination behavior. They can act as neutral ligands, coordinating through the soft sulfur atom. More commonly, they behave as monoanionic bidentate ligands after the deprotonation of the N(1)-H proton, chelating to the metal ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation). conicet.gov.arresearchgate.net This mode of coordination results in the formation of a stable chelate ring. For instance, Co(II) complexes with 1-furoyl-3,3-diethylthiourea and 1-benzoyl-3,3-diethylthiourea have been shown to be isostructural, with the ligand coordinating in a cis conformation via the sulfur and oxygen atoms. conicet.gov.ar Similarly, platinum(II) complexes often adopt a cis square-planar geometry with O,S-bidentate coordination. conicet.gov.ar

Application as Ionophores in Membrane-Based Ion-Selective Electrodes (ISEs)

The unique chelating ability of acyl/aroyl thiourea derivatives makes them highly effective as ionophores in ion-selective electrodes (ISEs) for the potentiometric detection of heavy metal ions. conicet.gov.aruaeh.edu.mx An ionophore is a lipophilic molecule that can selectively bind a specific ion and transport it across a hydrophobic membrane. In this application, the benzoyl- or furoyl-thiourea ligand is embedded within a polymeric membrane, typically made of polyvinyl chloride (PVC). nih.govresearchgate.net

The interaction between the ionophore and the target metal ion at the membrane-solution interface generates a potential difference that is dependent on the concentration of the ion in the sample. dss.go.th Derivatives containing the furoyl group have proven to be particularly effective ionophores for sensing Pb(II), Hg(II), and Cd(II). uaeh.edu.mx The stability, ease of synthesis, and the tunable nature of the sulfur atom's binding ability through substitution make these compounds advantageous for sensor applications. uaeh.edu.mx

Selectivity Profile for Specific Metal Ions (e.g., Pb(II))

The efficacy of an ISE is defined by its selectivity towards the target ion in the presence of other interfering ions. Benzoyl- and furoyl-thiourea based ligands have demonstrated high selectivity for specific heavy metals, most notably Pb(II). nih.gov

For example, a PVC membrane electrode incorporating 1,3-bis(N'-furoylthioureido)benzene as the ionophore was developed for the selective determination of Pb(II) ions. nih.govresearchgate.net This sensor exhibited a near-Nernstian response, which describes the ideal logarithmic relationship between electrode potential and ion activity. nih.gov It showed high selectivity for Pb(II) over a wide range of other metal ions, including alkali, alkaline earth, and other transition metals. nih.gov A similar sensor based on 1,3-bis(N'-benzoylthioureido)benzene also displayed excellent performance for Pb(II) detection. nih.gov The selectivity of these ionophores is rooted in the precise stereoelectronic fit between the ligand's binding cavity and the target metal ion's size, charge, and coordination preference. acs.org

Table 1: Performance of this compound Thiourea Based Ion-Selective Electrodes for Pb(II)

| Ionophore | Concentration Range (M) | Slope (mV/decade) | Usable pH Range | Response Time (t₉₀%) | Ref |

| 1,3-bis(N'-benzoylthioureido)benzene | 4.0 x 10⁻⁶ - 1.0 x 10⁻² | 31.5 | 2.2 - 6.0 | 14 s | nih.gov |

| 1,3-bis(N'-furoylthioureido)benzene | 5.0 x 10⁻⁶ - 1.0 x 10⁻² | 30.0 | 2.2 - 6.0 | 14 s | nih.gov |

Role in Solvent Extraction Mechanisms

Beyond their use in solid-state sensors, this compound thiourea ligands are employed as highly efficient chelating agents in solvent extraction processes. researchgate.net This technique is a standard method for separating and concentrating metal ions from aqueous solutions. mdpi.com The process involves contacting an aqueous phase containing the metal ions with an immiscible organic solvent containing the thiourea extractant. The ligand selectively forms a neutral, charge-unshielded complex with the target metal ion. researchgate.net

Enhanced Organophilicity and Metal Chelate Formation

The success of a solvent extraction process hinges on the ability of the extractant to form a stable metal chelate that is preferentially soluble in the organic phase. The benzoyl, furoyl, and other substituent groups (such as alkyl or aryl chains on the N(3) atom) impart significant lipophilic (organophilic) character to the thiourea ligand. researchgate.net This enhanced organophilicity ensures that both the free ligand and its metal complex reside predominantly in the organic solvent, driving the extraction process forward. researchgate.net

The strong donor capacity of the carbonyl oxygen and thiocarbonyl sulfur atoms facilitates the formation of robust and stable metal chelates. researchgate.net Upon deprotonation, the bidentate O,S-coordination creates a thermodynamically favorable chelate ring structure. The combination of high metal affinity and tailored organophilicity makes these ligands powerful tools for the selective extraction of metals, including precious metals like gold(III) from acidic aqueous solutions. researchgate.net For instance, the lipophilicity provided by the butyl and benzoyl groups in N,N-dibutyl-N′-benzoylthiourea was crucial for its success in extracting gold. researchgate.net

Synergistic Extraction Phenomena

The efficiency of metal ion extraction using ligands containing the this compound moiety can be significantly enhanced through a phenomenon known as synergism. This occurs when a combination of the primary chelating extractant, such as a this compound containing ligand, and a neutral donor ligand (the synergist) results in a greater extraction efficiency than the sum of the individual extraction capabilities of each ligand. This enhancement is attributed to the formation of a more stable and hydrophobic mixed-ligand complex.

Research Findings

Numerous studies have investigated the synergistic extraction of various metal ions using this compound containing ligands in combination with different neutral donors. A prominent example of a benzoyl-containing ligand used in these studies is 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP). While not a direct "this compound" compound, its extensive use in synergistic extraction studies with various metals and neutral donors provides a clear model for the synergistic phenomena applicable to related structures.

Lanthanides and Actinides:

Research has demonstrated the synergistic extraction of trivalent lanthanides (La, Eu, Lu) and the trivalent actinide americium (Am) using HPMBP in conjunction with neutral oxo-donors like bis(2-ethylhexyl) sulphoxide (B2EHSO) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in xylene. tandfonline.com In the absence of a synergist, the metal ions form self-adducts of the type M(PMBP)₃·HPMBP. tandfonline.comtandfonline.com However, with the addition of a neutral donor, more stable adducts are formed.

With B2EHSO, the synergistic adduct species were identified as M(PMBP)₃·B2EHSO and M(PMBP)₃·2B2EHSO. tandfonline.com In the case of CMPO, the sole extracted complex is M(PMBP)₃·CMPO. tandfonline.com The synergistic extraction constants for these species were found to increase as the ionic radius of the metal ions decreases. tandfonline.com Similar synergistic effects were observed in the extraction of trivalent actinides Am, Cm, Bk, and Cf using HPMBP with tri-n-butyl phosphate (B84403) (TBP) or tri-n-octylphosphine oxide (TOPO) in xylene. tandfonline.com With these synergists, the extracted species were generally M(PMBP)₃·S and M(PMBP)₃·(S)₂, where S represents the neutral donor. tandfonline.com

The synergistic solvent extraction of a wide range of lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) has also been studied with mixtures of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) and phosphoryl-containing podands. semanticscholar.orgresearchgate.net A significant synergistic effect was noted, with the formation of LnLP₃ complexes in toluene. semanticscholar.orgresearchgate.net

The synergistic extraction of La(III), Eu(III), and Lu(III) was also investigated using 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (B211476) (HL) with neutral bidentate heterocyclic amines like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) in an ionic liquid. mdpi.com The formation of ternary complexes in the organic phase was responsible for the observed synergistic effects. mdpi.com

Uranium:

The synergistic extraction of uranium(VI) has been explored using a mixture of a β-diketone, such as furoyltrifluoroacetone, and a neutral donor like antipyrine (B355649). core.ac.ukias.ac.in The extraction of uranium was negligible with either furoyltrifluoroacetone or antipyrine alone at a low pH (~1.8). ias.ac.in However, a mixture of the two resulted in a significant enhancement of extraction due to the formation of the synergistic species UO₂(FTA)₂·APY. ias.ac.in